molecular formula C15H18N2O4S2 B4549286 N-METHYL-N-[3-(PHENYLMETHANESULFONAMIDO)PHENYL]METHANESULFONAMIDE

N-METHYL-N-[3-(PHENYLMETHANESULFONAMIDO)PHENYL]METHANESULFONAMIDE

Cat. No.: B4549286
M. Wt: 354.4 g/mol
InChI Key: DWDRRPBKSQQLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-N-[3-(PHENYLMETHANESULFONAMIDO)PHENYL]METHANESULFONAMIDE is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Scientific Research Applications

N-METHYL-N-[3-(PHENYLMETHANESULFONAMIDO)PHENYL]METHANESULFONAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-[3-(PHENYLMETHANESULFONAMIDO)PHENYL]METHANESULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with N-methyl-N-(3-aminophenyl)methanesulfonamide in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-[3-(PHENYLMETHANESULFONAMIDO)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-METHYL-N-[3-(PHENYLMETHANESULFONAMIDO)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-N-[3-(PHENYLMETHANESULFONAMIDO)PHENYL]METHANESULFONAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and other biological targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-17(22(2,18)19)15-10-6-9-14(11-15)16-23(20,21)12-13-7-4-3-5-8-13/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDRRPBKSQQLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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